(9Z)-Éster de oxima del eritromicina A

Descripción general

Descripción

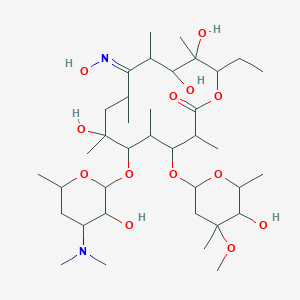

Erythromycin oxime is a derivative of erythromycin, a well-known macrolide antibiotic. Erythromycin itself is used to treat a variety of bacterial infections. Erythromycin oxime is an important intermediate in the synthesis of other antibiotics, such as clarithromycin, which has improved antibacterial activity and pharmacokinetic profiles .

Aplicaciones Científicas De Investigación

Erythromycin oxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other macrolide antibiotics.

Biology: It serves as a tool for studying bacterial protein synthesis and resistance mechanisms.

Mecanismo De Acción

Target of Action

The primary target of (9Z)-Erythromycin A Oxime, like other oximes, is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

(9Z)-Erythromycin A Oxime interacts with its target, AChE, by reactivating the enzyme . This is achieved by the oxime’s ability to remove the organophosphorus compound that inhibits AChE . This reactivation allows AChE to continue its role in breaking down acetylcholine, thereby restoring normal nerve function .

Biochemical Pathways

The action of (9Z)-Erythromycin A Oxime affects the biochemical pathway involving acetylcholine. By reactivating AChE, the breakdown of acetylcholine is resumed, which in turn influences the cholinergic pathway that is critical for nerve signal transmission .

Pharmacokinetics

Like other oximes, it is expected to be rapidly absorbed and distributed throughout the body, metabolized, and then excreted .

Result of Action

The result of the action of (9Z)-Erythromycin A Oxime is the restoration of normal nerve function. By reactivating AChE, the enzyme can continue to break down acetylcholine, preventing the accumulation of this neurotransmitter and the subsequent overstimulation of nerves .

Action Environment

The action, efficacy, and stability of (9Z)-Erythromycin A Oxime can be influenced by various environmental factors. These may include the presence of other substances in the body, the pH level, temperature, and the specific characteristics of the organophosphorus compound that the oxime is designed to counteract .

Análisis Bioquímico

Biochemical Properties

Erythromycin oxime plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis by blocking the exit tunnel through which nascent polypeptides emerge. This interaction prevents the elongation of the peptide chain, thereby exerting its antibacterial effects. Erythromycin oxime interacts with various enzymes and proteins involved in bacterial protein synthesis, including peptidyl transferase and elongation factors .

Cellular Effects

Erythromycin oxime exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to the cessation of cell growth and division. This compound also affects cell signaling pathways by interfering with the translation of key regulatory proteins. Additionally, erythromycin oxime influences gene expression by preventing the synthesis of proteins required for transcriptional regulation. In eukaryotic cells, erythromycin oxime can impact cellular metabolism by inhibiting mitochondrial protein synthesis, which may lead to reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of erythromycin oxime involves its binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding inhibits the formation of peptide bonds between amino acids, effectively halting protein synthesis. Erythromycin oxime also induces conformational changes in the ribosome, further preventing the progression of the nascent polypeptide chain. Additionally, this compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erythromycin oxime can change over time due to its stability and degradation. Erythromycin oxime is relatively stable under neutral and slightly acidic conditions but can degrade under highly acidic or basic conditions. Over prolonged periods, the compound may undergo hydrolysis, leading to the formation of inactive by-products. Long-term studies have shown that erythromycin oxime can maintain its antibacterial activity for extended durations, although its efficacy may decrease with time due to gradual degradation .

Dosage Effects in Animal Models

The effects of erythromycin oxime vary with different dosages in animal models. At therapeutic doses, erythromycin oxime effectively inhibits bacterial growth and infection. At higher doses, it may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. Studies in animal models have shown that erythromycin oxime can cause dose-dependent alterations in liver enzyme levels and histopathological changes in liver tissue. Additionally, high doses of erythromycin oxime may lead to adverse effects on the gastrointestinal tract, such as diarrhea and colitis .

Metabolic Pathways

Erythromycin oxime is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes hepatic metabolism, where it is converted into various metabolites through processes such as demethylation and hydroxylation. These metabolites are then excreted via the biliary and renal routes. Erythromycin oxime can also influence metabolic flux by inhibiting the synthesis of proteins involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, erythromycin oxime is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Erythromycin oxime is known to accumulate in tissues with high protein synthesis rates, such as the liver and kidneys. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

Erythromycin oxime exhibits specific subcellular localization, primarily targeting the ribosomes within the cytoplasm. The compound’s activity is closely associated with its localization to the ribosomal subunits, where it exerts its inhibitory effects on protein synthesis. Additionally, erythromycin oxime may undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its efficacy and specificity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erythromycin oxime is typically synthesized by reacting erythromycin A with hydroxylamine in the presence of an organic solvent and an acid catalyst. The reaction can be carried out in methanol or isopropyl alcohol, with acetic acid often used as the catalyst . The reaction conditions, such as temperature and reaction time, can significantly affect the yield and purity of the product. For instance, heating the reaction mixture to 58°C for 72 hours or 70°C for 24 hours can lead to the formation of impurities .

Industrial Production Methods: In industrial settings, erythromycin oxime is produced using a similar method but optimized for large-scale production. The process involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride in an organic solvent, followed by crystallization, filtration, and washing to obtain erythromycin oxime . This method is designed to minimize environmental pollution and improve product quality.

Análisis De Reacciones Químicas

Types of Reactions: Erythromycin oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxime group can be further modified to produce different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of erythromycin N-oxide, while reduction can yield erythromycin amine derivatives .

Comparación Con Compuestos Similares

Clarithromycin: A derivative of erythromycin with improved acid stability and antibacterial activity.

Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and better tissue penetration.

Roxithromycin: Similar to erythromycin but with a longer half-life and improved pharmacokinetics

Uniqueness: Erythromycin oxime is unique due to its role as an intermediate in the synthesis of other antibiotics. Its chemical structure allows for various modifications, leading to the development of derivatives with enhanced properties. This versatility makes it a valuable compound in both research and industrial applications .

Propiedades

Número CAS |

13127-18-9 |

|---|---|

Fórmula molecular |

C37H68N2O13 |

Peso molecular |

748.9 g/mol |

Nombre IUPAC |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(4S,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19+,20+,21+,22-,23+,24+,25-,26?,28?,29+,30-,31-,32-,34?,35-,36-,37-/m1/s1 |

Clave InChI |

KYTWXIARANQMCA-KNHTVBKQSA-N |

SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES isomérico |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)OC3C([C@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES canónico |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Apariencia |

White to Off-White Solid |

Key on ui other cas no. |

134931-01-4 |

Pictogramas |

Environmental Hazard |

Pureza |

95% |

Sinónimos |

9-Erythromycin 9-Oxime; 9-Erythromycin A Oxime; Erythromycin Oxime; _x000B_Roxithromycin Impurity C; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)